N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-3784243
CAS Number:
Molecular Formula: C18H15BrClFN4OS
Molecular Weight: 469.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound exhibits a 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.

Relevance: This compound shares the core 1,2,4-triazole ring structure with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, and both possess a thioacetohydrazide moiety linked to the triazole ring at the 3rd position.

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of this compound reveals the central 1,2,4-triazole ring forming dihedral angles with the chloro-substituted benzene ring, the methylsulfanyl-substituted benzene ring, and the phenyl ring. Intermolecular N—H⋯N and weak C—H⋯O hydrogen bonds link molecules into sheets within the crystal.

Relevance: Both this compound and N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide belong to the class of N-aryl-2-((1,2,4-triazol-3-yl)thio)acetamides, sharing a common core structure consisting of a 1,2,4-triazole ring linked to a thioacetamide moiety at the 3rd position.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Compound Description: This compound is a derivative of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, synthesized by replacing the 4-phenyl substituent on the triazole ring with a 4-ethyl group.

Relevance: This compound and N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide are structurally similar, sharing the core N-aryl-2-((4-ethyl-1,2,4-triazol-3-yl)thio)acetamide scaffold. They differ in the substitution at the 5th position of the triazole ring and the aryl group attached to the acetamide nitrogen.

2-{[5-(4-Chloro­phen­oxy­meth­yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide

Compound Description: The crystal structure of this compound reveals an extended conformation and dihedral angles between the triazole ring and the phenyl, chlorophenyl, and nitrophenyl rings. It forms inversion dimers through N—H⋯N hydrogen bonds and tape structures along the [] direction through C—H⋯O hydrogen bonds.

Relevance: This compound shares the N-aryl-2-((1,2,4-triazol-3-yl)thio)acetamide core structure with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, with variations in the substituents at the 4th and 5th position of the triazole ring and the aryl group on the acetamide nitrogen.

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4- triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound is part of a series of derivatives synthesized from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and evaluated for their antimicrobial activities.

Relevance: This compound shares the 1,2,4-triazole ring system with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide and is also linked to a sulfur-containing moiety at the 3rd position. It showcases the potential for various substitutions and modifications on the triazole scaffold.

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide

Compound Description: This compound is part of a new series of derivatives synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(aryl)acetamide. These derivatives were screened for antibacterial, antifungal, and antituberculosis activity.

Relevance: This series exemplifies the structural diversity possible within the N-aryl-2-((1,2,4-triazol-3-yl)thio)acetamide class, highlighting the potential for varied aryl substitutions on both the triazole and the acetamide nitrogen, similar to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide.

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)- 4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound is part of a series of novel 4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)- 5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones synthesized and characterized for their potential antifungal activities.

Relevance: This compound highlights the possibility of incorporating different heterocyclic rings, such as thiophene, into the 1,2,4-triazole core structure. This structural modification is relevant to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide as it demonstrates the potential for exploring diverse heterocycles within the core scaffold.

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohyd-razides

Compound Description: This series of compounds was synthesized and their physico-chemical properties were studied. The research aimed to explore the potential of 1,2,4-triazole derivatives for creating low-toxic and highly active substances with potential biological activity.

Relevance: This series, with its focus on 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives, showcases the versatility of the 1,2,4-triazole scaffold. It highlights the potential for introducing diverse substituents, such as a thiophen-2-ylmethyl group at the 5th position of the triazole ring, similar to the structural modifications observed in N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide.

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This compound, synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, showed cytotoxicity against human melanoma, breast, and pancreatic cancer cell lines.

Relevance: The presence of the 1,2,4-triazol-3-ylthioacetohydrazide core in this compound highlights its structural similarity with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide. It demonstrates the anticancer potential associated with certain modifications of this scaffold.

2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-ethyl-4 Н -[1,2,4]triazol-3-ylsulfanyl}- N -(4-chlorophenyl)acetamide (compound 3 b)

Compound Description: This compound, synthesized from 5-[2-(2,6-dichlorophenylamino)benzyl]-4H -1,2,4-triazole-3-thioles via S-alkylation, exhibited significant anti-inflammatory activity on carrageenan-induced edema in rats, comparable to diclofenac sodium.

Relevance: This compound exemplifies the potential for incorporating a 2-(2,6-dichlorophenylamino)benzyl fragment at the 5th position of the 1,2,4-triazole ring. While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, it showcases the diversity of modifications achievable on the triazole scaffold and their influence on biological activity.

5,5'-Methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol)

Compound Description: This compound is a key intermediate in synthesizing various methylenebis-4H-1,2,4-triazole derivatives, some of which displayed antimicrobial activities against gram-positive and gram-negative bacteria, as well as Candida albicans and Saccharomyces cerevisiae.

Relevance: This compound highlights the possibility of creating bis-triazole structures linked by a methylene bridge. While structurally different from N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, it demonstrates the potential for designing complex triazole-based compounds with unique structural features.

N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4- phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f)

Compound Description: This compound displayed potent cytotoxic activity against human lung cancer cells and induced apoptosis. It showed moderate inhibition of matrix metalloproteinase-9 (MMP-9) and no effect on caspase-3.

Relevance: Both this compound and N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide share the N-aryl-2-((1,2,4-triazol-3-yl)thio)acetamide core, highlighting the potential of this scaffold for developing anticancer agents.

4-[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-[1,2,4]triazol-3-yl sulfanyl]-phthalonitrile

Compound Description: This compound is an original intermediate used in the synthesis of metal-free, zinc(II), and lead(II) phthalocyanines containing 1,2,4-triazole groups. These phthalocyanines were investigated for their photophysical and photochemical properties for potential use as photosensitizers in photodynamic therapy.

Relevance: This compound shares the 1,2,4-triazole moiety with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide and demonstrates the potential of incorporating triazoles into larger molecular structures for different applications.

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine

Compound Description: This compound was synthesized as a precursor to a series of azinane triazole-based derivatives evaluated for their inhibitory activity against acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE).

Relevance: This compound highlights the potential for merging a piperidine ring with the 1,2,4-triazole system. While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, it showcases the potential for diverse cyclic structures to be incorporated with the triazole ring to achieve specific biological activities.

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol- 4-yl]carbamates

Compound Description: This series of compounds was synthesized as part of a study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. Several compounds in this series exhibited good or moderate antimicrobial activity.

Relevance: These compounds share the 1,2,4-triazole core structure with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide and demonstrate the potential for varied substituents, including alkyl groups and cyanoacetamide moieties, to be incorporated into the triazole scaffold.

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound belongs to a series of newly synthesized triazole compounds containing a thiophene ring, showing potential as antifungal agents. It was characterized through spectral data and X-ray techniques.

Relevance: This compound, incorporating both thiophene and p-tolylethyl substituents within the triazole framework, demonstrates the diverse modifications achievable on the 1,2,4-triazole scaffold. This structural diversity is relevant to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide as it suggests the possibility of exploring similar modifications for altering its properties.

N-(4-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Compound Description: This compound emerged as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI) with good aqueous solubility, making it a potential lead for developing water-soluble salts of triazole NNRTIs.

Relevance: This compound shares the N-aryl-2-((1,2,4-triazol-3-yl)thio)acetamide core with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, demonstrating the potential of this scaffold for HIV-1 reverse transcriptase inhibition. It highlights the impact of substituents on both the triazole ring and the acetamide nitrogen on biological activity.

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl) thio) acetamide (VUAA1)

Compound Description: This compound showed a specific and narrow response in the co-receptor AcerOr2 of Apis cerana cerana honeybees.

Relevance: This compound, with its 4-ethyl-1,2,4-triazole-3-thioacetamide core and a pyridinyl substituent at the 5th position, showcases the potential for structural modifications on the triazole ring to achieve specific interactions with biological targets. While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, it highlights the potential for exploring different heterocyclic substituents and their impact on biological activity.

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea

Compound Description: This potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with a unique sulfur-aromatic interaction network involving its thiourea moiety and F163 and F226 residues in IDO1, emerged from a structure-activity relationship study based on N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide.

Relevance: This compound exemplifies the potential for developing potent IDO1 inhibitors based on the initial scaffold of N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, demonstrating the importance of exploring various heterocyclic ring systems and functional groups for optimizing biological activity.

2-(3-(4-chloro-3-fluorophenyl)-5-ethyl-1H-1,2,4-triazol-1-yl)-N-(3,5-dichlorobenzyl)acetamide (MR-L2)

Compound Description: This compound acts as a positive allosteric modulator of phosphodiesterase-4B (PDE4B) and reduces nicotine intravenous self-administration in rats when microinfused into the nucleus accumbens shell.

Relevance: This compound shares the 1,2,4-triazole core with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, demonstrating the diversity of pharmacological activities achievable with this scaffold. It highlights the potential of exploring triazole derivatives for modulating various biological targets beyond antimicrobial and anticancer applications.

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This compound showed potent activity against the human liver carcinoma cell line (Hep G2), exhibiting promising antiproliferative activity compared to acefylline.

Relevance: This compound, containing the 1,2,4-triazol-3-ylthioacetamide core and incorporating a purine derivative as a substituent, highlights the potential for exploring diverse heterocyclic modifications on the triazole scaffold. This structural diversity is relevant to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide as it suggests the possibility of incorporating similar modifications to enhance its biological activity.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound was identified as the most active derivative against the glioblastoma U-87 cell line, demonstrating significant anticancer potential.

Relevance: This compound, featuring the 1,2,4-triazol-3-ylthioacetamide core and incorporating a (4-methoxyphenyl)amino)ethyl substituent, highlights the potential for exploring diverse modifications on the triazole scaffold. This structural diversity is relevant to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide as it suggests the possibility of incorporating similar modifications to enhance its biological activity.

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

Compound Description: This compound exhibited the highest antimicrobial activity among a series of synthesized 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring. It showed potent activity against both bacterial and fungal strains.

Relevance: This compound, incorporating quinoline and benzothiazole moieties within the 1,2,4-triazole framework, demonstrates the potential for exploring diverse heterocyclic modifications on the triazole scaffold. This structural diversity is relevant to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide as it suggests the possibility of incorporating similar modifications to enhance its biological activity.

5-{4-[(7-nitro-2,1,3-benzoxadiazol-4-l) amino] phenyl} - 4-phenyl-4H-1,2,4- triazole-3-thiol

Compound Description: This compound was synthesized as a triazole derivative of ethyl-4- (7-Nitro- 2.1,3,- benzoxadiazole -4-Yl) Amino Benzoate. It was reacted with various alkyl and aryl halides as well as secondary amines to produce a series of derivatives.

Relevance: This compound, containing a benzoxadiazole moiety within the 1,2,4-triazole framework, emphasizes the possibility of exploring diverse heterocyclic modifications on the triazole scaffold. This structural diversity is relevant to N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide as it suggests the potential for incorporating similar modifications to achieve desired properties.

1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl) thio)ethanone (4d)

Compound Description: This compound displayed significant anticancer activity in vitro, showing promising growth inhibition against the renal cancer OU-31 cell line.

Relevance: While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, it incorporates a triazolothiadiazine ring system, highlighting the potential for designing triazole-based compounds with unique structural features and exploring their biological activities.

2-{[4-amino-5-(2- hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31)

Compound Description: This compound was predicted to be a potent inhibitor of HIV-1 reverse transcriptase through computational docking studies. Its binding affinity was greater than Nevirapine, a known reverse transcriptase inhibitor.

Relevance: This compound shares the N-aryl-2-((1,2,4-triazol-3-yl)thio)acetamide core with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, demonstrating the potential of this scaffold for HIV-1 reverse transcriptase inhibition. It highlights the influence of substituents on both the triazole ring and the acetamide nitrogen on biological activity.

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio]-N-(3-chloro(2,6-dichloro benzylidene)-4-oxoazetidin-1-yl) acetamide (7g)

Compound Description: This compound demonstrated potent anti-inflammatory and analgesic activity compared to the standard drug phenylbutazone.

Relevance: While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, it incorporates a quinazolinone moiety linked to the 1,2,4-triazole ring, highlighting the potential for diverse heterocyclic modifications on the triazole scaffold to achieve specific biological activities.

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

Compound Description: This compound, synthesized from 4-amino-5-(2-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione, showed significant antimicrobial activity against various Candida species and pathogenic bacteria.

Relevance: This compound, sharing the core 1,2,4-triazole structure with N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide and incorporating a cyclohexylethyl substituent, highlights the potential for various modifications on the triazole scaffold and their impact on antimicrobial activity.

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: This dopamine D2/D3 agonist elicited dose-dependent yawning behavior in rats, suggesting a role for D3 receptors in this behavior.

Relevance: This compound, while not directly related to the structure of N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, demonstrates the potential for exploring the dopamine D3 receptor as a therapeutic target for various conditions, showcasing the broad range of biological activities associated with heterocyclic compounds.

Properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C18H15BrClFN4OS

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C18H15BrClFN4OS/c1-2-25-17(11-3-6-13(20)7-4-11)23-24-18(25)27-10-16(26)22-15-8-5-12(19)9-14(15)21/h3-9H,2,10H2,1H3,(H,22,26)

InChI Key

FRKHFYODGQHMAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.